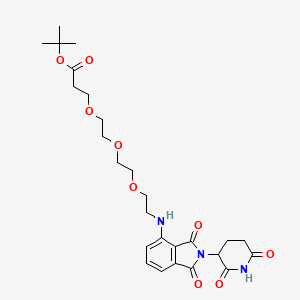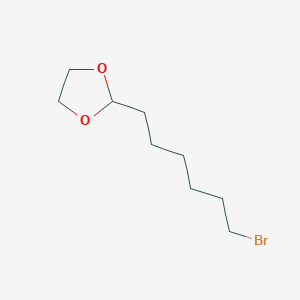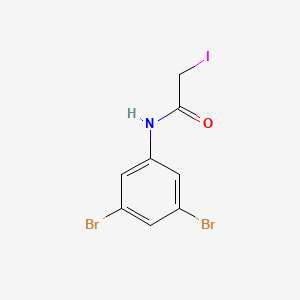
Acetamide,n-(3,5-dibromophenyl)-2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3,5-dibromophenyl)-2-iodo- is a chemical compound with the molecular formula C8H6Br2INO It is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dibromophenyl)-2-iodo- typically involves the bromination and iodination of a phenylacetamide precursor. The process can be summarized as follows:
Bromination: The phenylacetamide is first subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.
Iodination: The dibrominated intermediate is then treated with iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine atom at the 2 position of the phenyl ring.
Industrial Production Methods
Industrial production of Acetamide, N-(3,5-dibromophenyl)-2-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetamide, N-(3,5-dibromophenyl)-2-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Acetamide, N-(3,5-dibromophenyl)-2-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Acetamide, N-(3,5-dibromophenyl)-2-iodo- involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
N-(3,5-dibromophenyl)acetamide: Lacks the iodine atom, which may affect its reactivity and applications.
N-(3,5-dibromo-2-nitrophenyl)acetamide: Contains a nitro group instead of an iodine atom, leading to different chemical properties and uses.
N-(4-amino-3,5-dibromophenyl)acetamide: Contains an amino group, which can significantly alter its biological activity and reactivity.
Uniqueness
Acetamide, N-(3,5-dibromophenyl)-2-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.
特性
CAS番号 |
5448-50-0 |
|---|---|
分子式 |
C8H6Br2INO |
分子量 |
418.85 g/mol |
IUPAC名 |
N-(3,5-dibromophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6Br2INO/c9-5-1-6(10)3-7(2-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
InChIキー |
IUVRRYJSFRICHE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)NC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


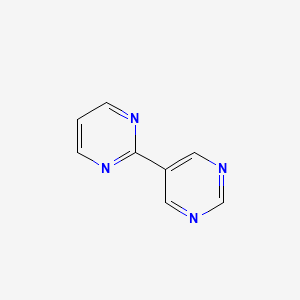
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
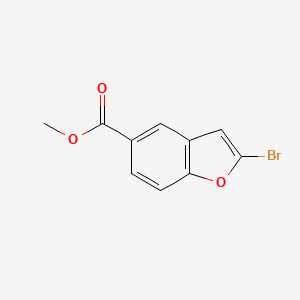
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)
